Enantiomeric Identity Confirmed by Specific Optical Rotation: (S)- vs. (R)-Azidotryptophan CHA Salt
The (S)-enantiomer of 2-azido-3-(3-indolyl)propionic acid cyclohexylammonium salt exhibits a specific optical rotation of [α]/D −45.0 ± 2.0° (c = 1, methanol), as certified by the supplier's Certificate of Analysis . In contrast, the D-enantiomer (CAS 1286670-94-7) would display the opposite sign of rotation, enabling unambiguous identity confirmation and enantiomeric excess determination by polarimetry . This stereochemical specification is critical because incorporation of the incorrect enantiomer into a peptide chain yields a diastereomeric product with altered biological activity; the racemization-free nature of α-azido acid activation has been demonstrated in SPPS, where no detectable epimerization was observed when the α-azido acid was activated as the acid chloride [1].
| Evidence Dimension | Specific optical rotation (chiral identity) |
|---|---|
| Target Compound Data | [α]/D −45.0 ± 2.0° (c = 1, MeOH) |
| Comparator Or Baseline | D-Azidotryptophan CHA salt (CAS 1286670-94-7): opposite sign of rotation (value not publicly specified by vendor) |
| Quantified Difference | Sign inversion (+ vs. −); magnitude difference of approx. 90° between enantiomers |
| Conditions | Polarimetry, c = 1 g/100 mL in methanol, 20–25 °C (Sigma-Aldrich Certificate of Analysis specification) |
Why This Matters
For procurement, the specified optical rotation provides a quantitative acceptance criterion to verify that the correct (L-tryptophan-mimetic) enantiomer has been supplied, directly impacting the stereochemical integrity of downstream peptide products.
- [1] Meldal, M.; Juliano, M. A.; Jansson, A. M. Azido Acids in a Novel Method of Solid-Phase Peptide Synthesis. Tetrahedron Lett. 1997, 38 (14), 2531–2534. View Source
